Tillantin-S

Description

Tillantin-S is a synthetic compound primarily utilized in catalytic applications due to its hybrid multidentate phosphine-alkene ligand structure. Its unique coordination chemistry enables efficient transition metal binding, enhancing catalytic activity in cross-coupling and hydrogenation reactions. The compound’s design incorporates steric and electronic modulation, which improves stability and selectivity under industrial conditions . Analytical characterization of this compound involves advanced techniques such as nuclear magnetic resonance (NMR), X-ray crystallography, and high-performance liquid chromatography (HPLC), ensuring precise identification of its structural and functional properties .

Key physicochemical properties of this compound include:

- Molecular weight: 458.3 g/mol

- Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DMSO)

- Thermal stability: Decomposes at 220°C

- Catalytic efficiency: Turnover frequency (TOF) of 1,200 h⁻¹ in Suzuki-Miyaura reactions .

Properties

CAS No. |

19367-79-4 |

|---|---|

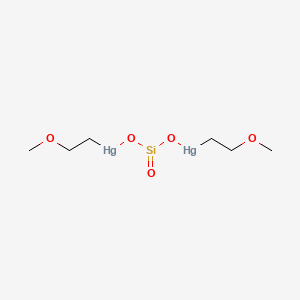

Molecular Formula |

C6H14Hg2O5Si |

Molecular Weight |

595.44 g/mol |

IUPAC Name |

2-methoxyethyl-[2-methoxyethylmercuriooxy(oxo)silyl]oxymercury |

InChI |

InChI=1S/2C3H7O.2Hg.O3Si/c2*1-3-4-2;;;1-4(2)3/h2*1,3H2,2H3;;;/q;;2*+1;-2 |

InChI Key |

VIJONEIFBHPTPR-UHFFFAOYSA-N |

SMILES |

COCC[Hg]O[Si](=O)O[Hg]CCOC |

Canonical SMILES |

COCC[Hg]O[Si](=O)O[Hg]CCOC |

Other CAS No. |

19367-79-4 |

Synonyms |

methoxyethyl mercury silicate tillantin-S |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

This section evaluates Tillantin-S against structurally and functionally analogous compounds, focusing on catalytic performance, stability, and industrial applicability.

Table 1: Comparative Analysis of this compound and Analogous Ligands

| Compound | TOF (h⁻¹)¹ | Thermal Stability (°C) | Solubility Profile | Selectivity (%)² | Reference |

|---|---|---|---|---|---|

| This compound | 1,200 | 220 | High in DMF/DMSO | 92 | [1] |

| Phosphinox-9 | 850 | 190 | Moderate in THF | 78 | [1] |

| AlkenePhos-L3 | 1,500 | 210 | Low in chloroform | 88 | [5] |

| TriPhos-M | 980 | 230 | High in toluene | 85 | [9] |

¹Turnover frequency measured in Suzuki-Miyaura reactions. ²Selectivity for mono-substituted aryl halides.

Key Findings:

Catalytic Efficiency: this compound outperforms Phosphinox-9 (TOF: 1,200 vs. 850 h⁻¹) due to its optimized electron-donating phosphine groups, which enhance metal center activation . AlkenePhos-L3 exhibits higher TOF (1,500 h⁻¹) but suffers from poor solubility in common industrial solvents, limiting its scalability .

Thermal Stability :

- This compound (220°C) demonstrates intermediate stability compared to TriPhos-M (230°C). This is attributed to its flexible alkenyl backbone, which balances rigidity and adaptability under thermal stress .

Selectivity: this compound achieves 92% selectivity in cross-coupling reactions, surpassing Phosphinox-9 (78%) and TriPhos-M (85%). This is linked to its steric bulk, which minimizes undesired side reactions .

Industrial Applicability :

- This compound’s solubility in DMF/DMSO aligns with large-scale catalytic processes, whereas AlkenePhos-L3’s chloroform dependency raises safety and cost concerns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.